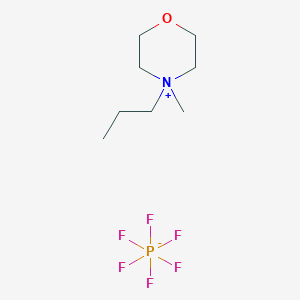
N-methyl,propyl-Morpholinium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl,propyl-Morpholinium hexafluorophosphate is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it valuable in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl,propyl-Morpholinium hexafluorophosphate typically involves the reaction of N-methyl,propyl-Morpholine with hexafluorophosphoric acid. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:
N-methyl,propyl-Morpholine+Hexafluorophosphoric acid→N-methyl,propyl-Morpholinium hexafluorophosphate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl,propyl-Morpholinium hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the morpholinium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl,propyl-Morpholinium oxide, while substitution reactions can produce a variety of morpholinium derivatives.
Scientific Research Applications
N-methyl,propyl-Morpholinium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: This compound is employed in the study of enzyme kinetics and protein folding, as it can stabilize certain biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ionic nature can enhance the solubility and stability of pharmaceutical compounds.
Industry: It is used in electrochemical applications, such as in the development of batteries and supercapacitors, due to its high ionic conductivity.
Mechanism of Action
The mechanism by which N-methyl,propyl-Morpholinium hexafluorophosphate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, such as enzymes and proteins, altering their structure and function. In electrochemical applications, its high ionic conductivity facilitates efficient charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl,ethyl-Morpholinium hexafluorophosphate
- N-methyl,butyl-Morpholinium hexafluorophosphate
- N-methyl,propyl-Pyrrolidinium hexafluorophosphate
Uniqueness
Compared to these similar compounds, N-methyl,propyl-Morpholinium hexafluorophosphate offers a unique balance of thermal stability, solubility, and ionic conductivity. Its specific molecular structure allows for enhanced interactions with a variety of chemical and biological systems, making it particularly versatile in research and industrial applications.
Properties
Molecular Formula |
C8H18F6NOP |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
4-methyl-4-propylmorpholin-4-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H18NO.F6P/c1-3-4-9(2)5-7-10-8-6-9;1-7(2,3,4,5)6/h3-8H2,1-2H3;/q+1;-1 |
InChI Key |
RRMNDWSWWKNEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1(CCOCC1)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)
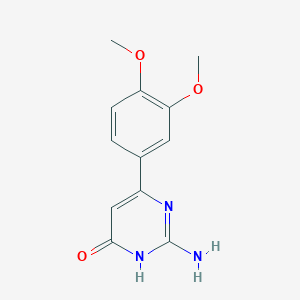
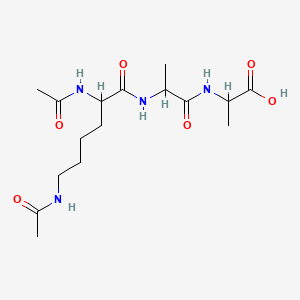
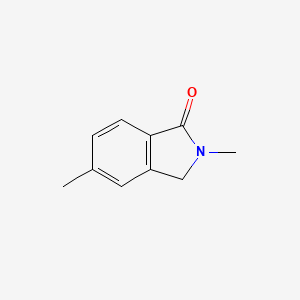
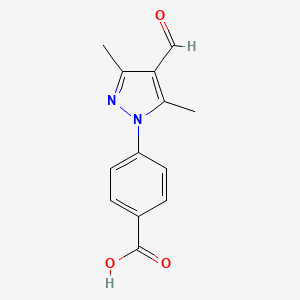
![6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-](/img/structure/B12117929.png)
![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)


